molecular formula C12H7ClO4S2 B7874847 7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Cat. No.: B7874847
M. Wt: 314.8 g/mol
InChI Key: KFCSLPPOULFBRS-UHFFFAOYSA-N
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Description

7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a heterocyclic compound that features a fused ring system containing sulfur and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated thiophene derivative with a suitable carboxylic acid precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is unique due to its specific arrangement of sulfur, chlorine, and carboxylic acid groups, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

7-chloro-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO4S2/c13-7-1-2-8-10(4-7)19(16,17)5-6-3-9(12(14)15)18-11(6)8/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCSLPPOULFBRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(S1(=O)=O)C=C(C=C3)Cl)SC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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